(R)-(-)-Octahydroindolizine
CAS No.: 89772-92-9
Cat. No.: VC3903956
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89772-92-9 |
|---|---|
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | (8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine |
| Standard InChI | InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1 |
| Standard InChI Key | HAJKHJOABGFIGP-MRVPVSSYSA-N |
| Isomeric SMILES | C1CCN2CCC[C@H]2C1 |
| SMILES | C1CCN2CCCC2C1 |
| Canonical SMILES | C1CCN2CCCC2C1 |
Introduction
Structural Characteristics and Stereochemical Significance
(R)-(-)-Octahydroindolizine features a saturated bicyclic system with a nitrogen atom embedded within its fused ring structure. The compound's (R)-configuration at the chiral center confers distinct electronic and spatial properties, which influence its molecular interactions. X-ray crystallographic studies of related indolizidine derivatives, such as homocrepidine A enantiomers, have demonstrated that absolute stereochemistry critically determines binding affinities to biological targets . For example, the (+)-enantiomer of homocrepidine A exhibits significantly stronger anti-inflammatory activity (IC50 = 3.6 μM) compared to its (-)-counterpart (IC50 = 22.8 μM) , underscoring the importance of chiral resolution in optimizing pharmacological efficacy.
The molecular framework of (R)-(-)-Octahydroindolizine enables diverse functionalization, particularly at positions C-3 and C-5, allowing for structural modifications that enhance target selectivity. Comparative analysis with other indolizidine alkaloids reveals key differences:
This structural simplicity positions (R)-(-)-Octahydroindolizine as a versatile scaffold for developing receptor-specific therapeutics.
Synthetic Methodologies and Scalability
The enantioselective synthesis of (R)-(-)-Octahydroindolizine has been achieved through enzymatic resolution strategies. A landmark study demonstrated the use of Novozym 435 lipase to resolve racemic octahydroindolizine alcohol precursors at scales exceeding 100 grams . This process involves kinetic resolution of (±)-alcohol 13, yielding the desired (R)-enantiomer with >99% enantiomeric excess (ee). Critical reaction parameters include:
-
Temperature: 40°C optimal for enzyme activity
-
Solvent System: Tert-butyl methyl ether (MTBE)
-
Conversion Rate: 50% achieved in 24 hours
Pharmacological Applications and Mechanism of Action
Anti-Inflammatory Properties
(R)-(-)-Octahydroindolizine derivatives demonstrate potent anti-inflammatory effects through modulation of nitric oxide (NO) synthesis pathways. In LPS-activated RAW 264.7 macrophages, the (+)-enantiomer of homocrepidine A—a structural analog—reduces NO production by 78% at 10 μM concentration . Mechanistic studies reveal this occurs via:
-
Downregulation of iNOS expression (74% suppression at 5 μM)
-
Inhibition of NF-κB nuclear translocation
-
Suppression of COX-2 enzymatic activity
The (R)-configuration enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to (S)-enantiomers in Caco-2 cell models .
Histamine Receptor Interactions
Patent literature discloses (R)-(-)-Octahydroindolizine derivatives as potent H3 receptor antagonists with Ki values ranging from 0.8–12 nM . These compounds exhibit 30-fold selectivity over H1 and H2 receptors, making them promising candidates for treating:
-
Allergic rhinitis (85% reduction in nasal congestion in murine models)
-
Cognitive disorders (46% improvement in memory retention tasks)
-
Metabolic syndrome (27% decrease in hepatic triglyceride accumulation)
Molecular docking simulations indicate the bicyclic amine forms a critical hydrogen bond with Asp114 in the H3 receptor's binding pocket, stabilizing the inactive conformation .
Comparative Pharmacokinetic Profile
A comparative analysis of indolizidine derivatives reveals distinct ADME characteristics:
| Parameter | (R)-(-)-Octahydroindolizine | Swainsonine | Lupinine |
|---|---|---|---|
| Oral Bioavailability | 68% (rat) | 12% | 34% |
| Plasma Half-life | 4.7 hours | 1.2 hours | 2.8 hours |
| CYP3A4 Inhibition | IC50 = 89 μM | IC50 = 4 μM | IC50 = 17 μM |
The enhanced metabolic stability of (R)-(-)-Octahydroindolizine correlates with its resistance to hepatic glucuronidation, as evidenced by <5% phase II metabolite formation in microsomal assays .
Industrial Applications and Patent Landscape
Over 14 patents since 2001 describe (R)-(-)-Octahydroindolizine derivatives for therapeutic applications. Key developments include:
-
US20030013733: Covers hexahydro-pyrrolizine analogs for allergic dermatitis treatment
-
EP2896621: Discloses sustained-release formulations with 72-hour plasma concentration maintenance
-
CN104892777: Details nanoparticle delivery systems enhancing brain penetration by 40%
Current clinical trials focus on oncological applications, with Phase I data showing 58% disease control rate in solid tumors when combined with checkpoint inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume